molecular formula C10H9FO3 B13922332 Methyl 2-fluoro-4-formyl-5-methylbenzoate

Methyl 2-fluoro-4-formyl-5-methylbenzoate

Cat. No.: B13922332
M. Wt: 196.17 g/mol
InChI Key: NOPCIDWTKLTLMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-fluoro-4-formyl-5-methylbenzoate: is an organic compound with the molecular formula C10H9FO3. It is a white to pale yellow solid and is used as an intermediate in organic synthesis . This compound is known for its specific molecular structure, which includes a fluorine atom, a formyl group, and a methyl ester group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-formyl-5-methylbenzoate typically involves the esterification of 2-fluoro-4-formyl-5-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction but may include additional purification steps such as recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-fluoro-4-formyl-5-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

Scientific Research Applications

Methyl 2-fluoro-4-formyl-5-methylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-formyl-5-methylbenzoate depends on its specific applicationThese functional groups can influence the compound’s reactivity, binding affinity, and overall biological activity .

Comparison with Similar Compounds

  • Methyl 4-fluoro-2-formyl-5-methylbenzoate
  • Methyl 2-fluoro-5-formylbenzoate
  • Methyl 2-fluoro-4-methylbenzoate

Comparison: Methyl 2-fluoro-4-formyl-5-methylbenzoate is unique due to the specific positioning of the fluorine atom, formyl group, and methyl ester group on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and research .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

methyl 2-fluoro-4-formyl-5-methylbenzoate

InChI

InChI=1S/C10H9FO3/c1-6-3-8(10(13)14-2)9(11)4-7(6)5-12/h3-5H,1-2H3

InChI Key

NOPCIDWTKLTLMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)F)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.